molecular formula C15H12KN5O4 B027071 Leteprinim Potassium Salt CAS No. 192564-13-9

Leteprinim Potassium Salt

Cat. No. B027071
CAS RN: 192564-13-9
M. Wt: 365.38 g/mol
InChI Key: MICLTPPSCUXHJT-UHFFFAOYSA-M
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Description

Leteprinim Potassium Salt, also known as AIT-082 or Neotrofin, is a hypoxanthine derivative drug with neuroprotective and nootropic effects . It stimulates the release of nerve growth factors and enhances the survival of neurons in the brain . It is under development as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and stroke .


Synthesis Analysis

Leteprinim Potassium Salt can be synthesized from benzocaine, which is a common procedure to construct a library of benzocaine derivatives . A novel pathway for the successful synthesis of Leteprinim Potassium Salt has also been developed .


Molecular Structure Analysis

The molecular formula of Leteprinim Potassium Salt is C15H12KN5O4 . It has a molecular weight of 365.4 . The SMILES representation of its structure is O=C(C1=CC=C(C=C1)NC(CC(N2C=NC3=C2N=CNC3=O)=O)=O)O[K] .


Physical And Chemical Properties Analysis

Leteprinim Potassium Salt is a crystalline solid . It is soluble in PBS (pH 7.2) at 10 mg/ml .

Safety And Hazards

No special measures are required for handling Leteprinim Potassium Salt . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . It generally does not irritate the skin .

properties

IUPAC Name

potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICLTPPSCUXHJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2NC=NC3=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2NC=NC3=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12KN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918264

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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